6-amino-1-oxo-4H-isoquinoline-7-carbonitrile
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Overview
Description
6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile is a chemical compound belonging to the isoquinoline family, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the Biltz synthesis, which involves the cyclization of an ortho-nitrobenzaldehyde derivative with an amine under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: 6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
3-Amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile
Uniqueness: 6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile stands out due to its specific structural features and reactivity. Its amino group and oxo functionality contribute to its unique chemical properties, making it distinct from other isoquinoline derivatives.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-amino-1-oxo-4H-isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-8-6(4-9(7)12)1-2-13-10(8)14/h2-4H,1,12H2 |
InChI Key |
ZJRFIGDZFXVKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=O)C2=CC(=C(C=C21)N)C#N |
Origin of Product |
United States |
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